molecular formula C10H12N4O3 B8079431 Methyl 2-(methoxymethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 2-(methoxymethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B8079431
M. Wt: 236.23 g/mol
InChI Key: SRFHWEVOOPOEJQ-UHFFFAOYSA-N
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Description

Methyl 2-(methoxymethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a nitrogen-rich heterocyclic compound characterized by a fused bicyclic scaffold comprising a triazole ring and a pyrimidine ring. This structure is substituted with a methoxymethyl group at position 2, a methyl group at position 5, and a methyl ester at position 6 (CAS: 1281872-63-6) . The compound is part of the [1,2,4]triazolo[1,5-a]pyrimidine family, which is renowned for its broad biological activities, including herbicidal, antimicrobial, and antiproliferative properties .

Properties

IUPAC Name

methyl 2-(methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-6-7(9(15)17-3)4-14-10(11-6)12-8(13-14)5-16-2/h4H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFHWEVOOPOEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C=C1C(=O)OC)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(methoxymethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction conditions generally involve heating the reactants in dry toluene at 140°C under microwave conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave-assisted synthesis is advantageous for industrial production due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methoxymethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazolo[1,5-a]pyrimidine ring .

Mechanism of Action

The mechanism of action of methyl 2-(methoxymethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. It acts by inhibiting specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The [1,2,4]triazolo[1,5-a]pyrimidine core is highly modular, allowing for structural variations that significantly influence biological activity and physicochemical properties. Below is a comparative analysis with structurally analogous compounds:

Structural and Functional Group Variations

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight Biological Activity
Methyl 2-(methoxymethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 2-(methoxymethyl), 5-methyl, 6-methyl ester Methoxymethyl, ester 238.25 (dihydro variant) Not explicitly reported
Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-methyl, 6-methyl ester Ester 192.18 Antiproliferative (implied)
Ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 2-(ethylthio), 7-vinyl dimethylamino Thioether, vinyl amine Not provided Potential CNS modulation
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 2-amino, 5-methyl, 7-aryl, 6-carboxamide Carboxamide, aryl 465.18 Antiproliferative (IC50 < 10 µM)
Ethyl 2-amino-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 2-amino, 5-methyl, 7-phenyl (dihydro form) Dihydro pyrimidine, ester Not provided Herbicidal activity

Key Findings from Comparative Studies

Substituent Impact on Bioactivity :

  • The presence of a carboxamide group (e.g., compound 5a ) enhances antiproliferative activity compared to ester derivatives. For example, 5a showed IC50 values < 10 µM against cancer cell lines, whereas ester derivatives (e.g., methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate) lacked explicit potency data .
  • Methoxy and aryl substitutions at position 7 (e.g., 3,4,5-trimethoxyphenyl in 5a) improve cell membrane permeability and target binding, critical for anticancer activity .

Synthetic Flexibility: The target compound’s methoxymethyl group at position 2 distinguishes it from analogs like ethyl 2-(ethylthio) derivatives . This substitution may alter metabolic stability and solubility .

Spectroscopic and Physicochemical Differences: ¹³C NMR shifts for the target compound’s dihydro variant (δ ~238.25) differ markedly from non-dihydro analogs (e.g., δ 168.09–168.52 for carboxamides ), reflecting electronic effects of saturation .

Data Tables

Table 1: Structural and Spectral Comparison

Compound ¹³C NMR (Key Peaks, δ) HRMS (M+H+)
This compound (dihydro) 168.36 (C=O), 60.48 (OCH3), 23.07 (CH3) Not reported
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 168.13 (C=O), 60.47 (OCH3), 23.05 (CH3) 465.1881 (calcd), 465.1879 (found)
Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Not provided 192.18 (MW)

Research Implications and Gaps

  • Biological Data: The target compound’s activity remains underexplored compared to carboxamide derivatives .
  • Insights from Biginelli-like reactions (e.g., ) could guide optimization.

Biological Activity

Methyl 2-(methoxymethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 137552117) is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4O3C_{10}H_{12}N_{4}O_{3}. The structure features a triazole ring fused with a pyrimidine moiety, which is known to contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines exhibit significant antiproliferative activities against various cancer cell lines. For instance:

  • In vitro Studies : A study evaluating a series of triazolo-pyrimidine derivatives reported that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Notably, compound H12 showed IC50 values of 9.47 μM against MGC-803 and 9.58 μM against HCT-116 cells, indicating potent anticancer properties compared to standard treatments like 5-Fluorouracil (5-Fu) .
  • Mechanism of Action : The mechanism underlying the anticancer activity involves the inhibition of key signaling pathways such as the ERK signaling pathway. Compounds have been shown to induce apoptosis and cell cycle arrest in the G2/M phase by regulating proteins associated with these processes .

Antibacterial Activity

Triazolo-pyrimidine derivatives have also been explored for their antibacterial potential. The structural features that enhance their lipophilicity and ability to penetrate bacterial membranes contribute to their effectiveness against various pathogens.

Antiviral Activity

Some studies suggest that [1,2,4]triazolo[1,5-a]pyrimidines may possess antiviral properties; however, specific data on this compound in this context remains limited.

Case Studies

A detailed examination of several case studies highlights the promising biological activities of similar compounds:

CompoundCell LineIC50 Value (μM)Mechanism
H12MGC-8039.47ERK pathway inhibition
H12HCT-1169.58Apoptosis induction
Compound 2HCT-1160.53Tubulin polymerization inhibition
Compound 4MGC-8032.1LSD1/KDM1A inhibition

These findings underscore the potential of triazolo-pyrimidine derivatives as therapeutic agents in oncology.

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